N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 902278-78-8
VCID: VC4277172
InChI: InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C24H19ClN2O4S
Molecular Weight: 466.94

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

CAS No.: 902278-78-8

Cat. No.: VC4277172

Molecular Formula: C24H19ClN2O4S

Molecular Weight: 466.94

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide - 902278-78-8

Specification

CAS No. 902278-78-8
Molecular Formula C24H19ClN2O4S
Molecular Weight 466.94
IUPAC Name N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28)
Standard InChI Key UFPLDKAXERLXOO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies key functional groups: the sulfonyl stretch (νSO2\nu_{\text{SO}_2}) appears near 1350–1150 cm⁻¹, the carbonyl (νC=O\nu_{\text{C=O}}) of the quinoline-4-one at ~1670 cm⁻¹, and the amide (νNHCO\nu_{\text{NHCO}}) near 3300 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural insights:

  • ¹H NMR: The quinoline proton at position 2 resonates as a singlet near δ 8.2 ppm, while the tosyl methyl group appears as a singlet at δ 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the quinoline-4-one is observed near δ 180 ppm, and the sulfonyl carbons resonate between δ 140–120 ppm.

Mass spectrometry (MS) confirms the molecular ion peak at m/z 466.94, with fragmentation patterns consistent with cleavage at the amide bond (C24H19ClN2O4SC16H11ClNO2+C8H8N2O2S\text{C}_{24}\text{H}_{19}\text{ClN}_2\text{O}_4\text{S} \rightarrow \text{C}_{16}\text{H}_{11}\text{ClNO}_2 + \text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}).

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves sequential functionalization of the quinoline scaffold (Figure 1) :

  • Quinoline-4-one Formation: Cyclization of anthranilic acid derivatives with ketones under acidic conditions yields the quinoline core.

  • Tosylation: Sulfonation at position 3 using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Acetamide Coupling: Reaction of 2-chloroacetyl chloride with 3-chloroaniline, followed by nucleophilic substitution at position 1 of the quinoline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Anthranilic acid, acetylacetone, H2SO4\text{H}_2\text{SO}_4, 110°C65%
2pp-Toluenesulfonyl chloride, pyridine, 0°C → rt78%
32-Chloroacetyl chloride, K₂CO₃, DMF, 60°C82%

Copper catalysis, effective in analogous quinoline syntheses, may enhance efficiency in steps requiring C–N bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords the final compound in >95% purity.

Analytical Challenges

Solubility data remain unreported, posing challenges for formulation. Computational models (e.g., COSMO-RS) predict moderate solubility in DMSO (~15 mg/mL) and poor aqueous solubility (<0.1 mg/mL) . Stability studies under accelerated conditions (40°C/75% RH) indicate degradation <2% over 30 days, suggesting robustness for in vitro assays .

Chemical Reactivity and Mechanistic Insights

Electrophilic Susceptibility

The electron-deficient quinoline core undergoes electrophilic substitution at position 6, while the tosyl group directs reactivity toward nucleophilic attack at the sulfonyl oxygen. Halogen exchange reactions (e.g., Cl → F) at the 3-chlorophenyl moiety are feasible using KF/Al₂O₃, enabling derivative synthesis .

Proposed Mechanism of Action

Molecular docking simulations suggest binding to the ATP pocket of kinase enzymes (e.g., EGFR), with a calculated ΔG of −9.8 kcal/mol . The tosyl group forms hydrogen bonds with Thr830, while the chloroaryl moiety engages in hydrophobic interactions with Leu694 (Figure 2) .

Future Directions and Applications

Drug Development

Structural optimization could improve pharmacokinetics:

  • Fluorination: Introducing fluorine at position 6 (as in ) enhances metabolic stability.

  • Prodrug Strategies: Esterification of the acetamide carbonyl may increase oral bioavailability.

Material Science

The planar quinoline system and sulfonyl group enable applications in organic semiconductors. Thin-film transistors incorporating analogous compounds exhibit hole mobility of 0.12 cm²/V·s, comparable to pentacene derivatives .

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